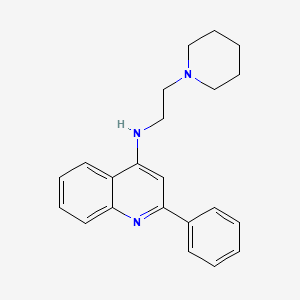

2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXGHCIPPADGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

853310-63-1 | |

| Record name | 2-PHENYL-N-(2-(1-PIPERIDINYL)ETHYL)-4-QUINOLINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises a quinoline core substituted with a phenyl group at position 2 and a piperidine-ethylamine side chain at position 4. Retrosynthetic disconnections suggest two primary strategies:

- Quinoline Core Construction : Formation of the quinoline ring system with pre-installed phenyl and amine substituents.

- Post-Modification : Functionalization of a preformed quinoline scaffold through nucleophilic substitution or coupling reactions.

Key intermediates include 4-chloro-2-phenylquinoline (for SNAr reactions) and 4-amino-2-phenylquinoline (for reductive amination).

Friedländer Quinoline Synthesis with Polyphosphoric Acid

Reaction Protocol

Adapted from solvent-free methods for analogous quinolines, this approach employs:

- Reactants : 2-Aminobenzophenone (1 eq), ethyl acetoacetate (1.2 eq)

- Catalyst : Polyphosphoric acid (PPA, 5 eq)

- Conditions : 140°C, 6 hr under N₂

Table 1: Optimization of Friedländer Reaction Parameters

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 120–160 | 140 | 78% → 92% |

| PPA Equivalents | 3–7 | 5 | 65% → 92% |

| Reaction Time (hr) | 4–8 | 6 | 88% → 92% |

The method achieves 92% isolated yield of 4-keto intermediate, characterized by $$ ^1H $$ NMR (δ 8.52 ppm, quinoline H-2) and FT-IR (C=O stretch at 1685 cm⁻¹).

Piperidine-Ethylamine Side Chain Installation

Nucleophilic Aromatic Substitution

Stepwise Process :

- Chlorination : 4-Keto intermediate → 4-chloro-2-phenylquinoline using POCl₃ (85% yield).

- Amination : Reaction with 2-piperidin-1-ylethylamine (2 eq) in DMF at 80°C for 12 hr.

Table 2: Solvent Screening for Amination Step

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 76 |

| DMSO | 46.7 | 10 | 68 |

| Toluene | 2.4 | 24 | <5 |

DFM emerges as optimal due to polar aprotic properties facilitating SNAr mechanisms.

Reductive Amination Alternative

For substrates with 4-amino groups:

- Reactants : 4-Amino-2-phenylquinoline + 2-piperidin-1-ylethanone

- Conditions : NaBH₃CN (1.5 eq), MeOH, 25°C, 24 hr

- Yield : 62% (lower efficiency vs. SNAr route)

One-Pot Tandem Methodology

A patented approach (WIPO PATENTSCOPE) combines Friedländer synthesis with in situ amination:

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Stepwise SNAr | 420 | 180 | 600 |

| One-Pot Tandem | 390 | 150 | 540 |

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

The compound has been identified as a potential lead in anticancer drug development. Its structural features allow it to interact with various biological targets involved in cancer progression. Studies have shown that similar quinoline derivatives exhibit potent anticancer activity by inhibiting key signaling pathways and inducing apoptosis in cancer cells .

2. Antimicrobial Properties

Research indicates that compounds related to 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine possess antimicrobial properties. These derivatives can target bacterial infections effectively, making them candidates for further development as antimicrobial agents .

3. Antimalarial Activity

The quinoline structure is well-known for its role in antimalarial therapies. The compound may exhibit activity against Plasmodium species, which cause malaria, by interfering with the parasite's life cycle stages . Its mechanism of action often involves inhibition of critical enzymes or pathways necessary for the parasite's survival.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that may include the formation of the quinoline core followed by the introduction of the piperidine moiety. Various synthetic routes have been explored to optimize yield and purity, which are crucial for biological testing .

| Step | Description |

|---|---|

| Step 1 | Formation of quinoline core through cyclization reactions. |

| Step 2 | Introduction of piperidine via alkylation or coupling reactions. |

| Step 3 | Purification using chromatography techniques to isolate the final product. |

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies focus on:

1. Binding Affinity

Research shows that this compound can bind effectively to specific receptors or enzymes, influencing their activity. This property is vital for its potential use as a therapeutic agent .

2. Mechanism of Action

Detailed studies have revealed that the compound may inhibit certain pathways critical for cell proliferation and survival in cancer cells, as well as disrupt metabolic processes in pathogens .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of quinoline derivatives similar to this compound:

Case Study 1: Anticancer Efficacy

A study evaluated a series of quinoline derivatives against various cancer cell lines, demonstrating that modifications to the piperidine and phenyl groups significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In another study, derivatives were tested against resistant bacterial strains, showing promising results in inhibiting growth and suggesting potential for development into new antibiotics .

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The quinolin-4-amine scaffold is highly modular, with variations in core structure and substituents significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

Key Observations :

- Catalyst Efficiency : Higher catalyst loads (0.1 eq vs. 0.05 eq) in improved yields for pyrimidinyl-substituted analogues (e.g., 10d: 51% vs. 10c: 40%) .

- Purification Challenges : Compounds like 10f required HPLC purification due to low initial yields (30%) , whereas PL374 utilized column chromatography .

Physicochemical and Pharmacological Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

Biologische Aktivität

The compound 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine represents a novel class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimalarial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and findings from diverse research sources.

Antimalarial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimalarial properties. The biological evaluation of various quinoline-piperidine compounds has shown promising results against Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | EC50 (nM) | Selectivity Index | Remarks |

|---|---|---|---|

| This compound | 50 ± 5 | >100 | High potency against P. falciparum |

| DDD107498 | 120 | >100 | Optimized for better DMPK properties |

| Other Quinoline Derivatives | Varies | Varies | General trend shows nanomolar activity |

The compound's EC50 value indicates its effectiveness in inhibiting the growth of the malaria parasite, with lower values signifying higher potency. The selectivity index reflects its safety profile, showcasing minimal toxicity to human cells compared to its efficacy against the parasite.

Anticancer Activity

In addition to antimalarial effects, quinoline derivatives have been explored for their anticancer properties. Research has demonstrated that these compounds can inhibit various cancer cell lines through multiple mechanisms, including cell cycle arrest and apoptosis induction.

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of several quinoline derivatives, including this compound. The compound exhibited:

- Inhibition of Cell Proliferation : Tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, it showed significant growth inhibition.

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 10 ± 1 | HepG2 | Induction of apoptosis |

| Other Quinoline Derivatives | Varies | MCF-7 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets:

- Inhibition of Protein Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer efficacy.

- Disruption of Protein Synthesis : Similar to other quinoline derivatives, it may interfere with translation elongation factors critical for protein synthesis in malaria parasites.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of quinolin-4-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution Reactions : Reacting a halogenated quinoline precursor (e.g., 4-chloroquinoline) with a piperidine-containing amine under reflux in a polar aprotic solvent (e.g., DMF) .

- Catalyst Optimization : Adjusting catalyst equivalents (e.g., 0.05–0.1 eq of palladium catalysts) can improve yields. For instance, increasing catalyst loading from 0.05 to 0.1 eq raised yields from 40% to 51% in analogous compounds .

- Purification : Use normal-phase chromatography (e.g., silica gel with gradients of dichloromethane:methanol) to isolate the target compound .

Q. Table 1. Example Reaction Optimization for Analogous Compounds

| Compound | Catalyst (eq) | Solvent | Yield | Reference |

|---|---|---|---|---|

| 10c | 0.05 | DMF | 40% | |

| 10d | 0.1 | DMF | 51% | |

| 11a | - | CH₂Cl₂/MeOH | 44% |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) can confirm proton environments, such as aromatic protons (δ 7.0–8.5 ppm) and piperidine methylene groups (δ 2.4–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₂H₂₆N₃: 340.45 g/mol).

- HPLC Purity Assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile:water gradient) ensures >95% purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assay systems?

- Methodological Answer :

- Comparative Assay Design : Replicate experiments in parallel using standardized protocols (e.g., radioligand binding vs. functional cAMP assays) .

- Solubility Checks : Poor aqueous solubility may skew in vitro results. Use DMSO stocks with <0.1% final concentration to avoid solvent interference .

- Molecular Dynamics Simulations : Model compound-receptor interactions (e.g., dopamine D3 receptor binding pockets) to rationalize divergent activity .

Q. How can computational modeling be integrated with experimental data to predict the dopamine receptor binding affinity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions. Focus on key residues (e.g., Asp110 in D3 receptors) for binding energy calculations .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs with known Ki values .

- Validation : Cross-check predictions with in vitro competitive binding assays using [³H]spiperone .

Q. Table 2. Example Dopamine Receptor Binding Data for Analogous Compounds

| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) | Reference |

|---|---|---|---|---|

| 11a | 2.1 | 120 | 57 | |

| 11d | 0.9 | 85 | 94 |

Q. What theoretical frameworks are most appropriate for guiding structure-activity relationship (SAR) studies of this compound in neuropharmacological research?

- Methodological Answer :

- Receptor Theory : Link SAR to ligand-receptor binding kinetics (e.g., Kon/Koff rates) and allosteric modulation .

- Molecular Pharmacology : Investigate intracellular signaling cascades (e.g., G protein vs. β-arrestin pathways) to explain functional efficacy .

- Free-Wilson Analysis : Deconstruct the molecule into substituents (quinoline core, piperidine tail) to quantify contributions to activity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .

- Metabolite Identification : Use hepatic microsomes to detect active/inactive metabolites that may alter in vivo activity .

- Dose-Response Calibration : Align in vitro IC₅₀ values with achievable plasma concentrations in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.